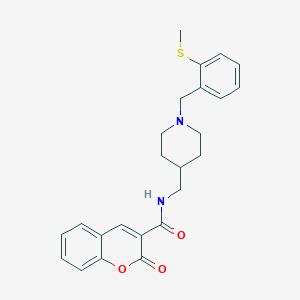N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
CAS No.: 1235357-92-2
Cat. No.: VC7154723
Molecular Formula: C24H26N2O3S
Molecular Weight: 422.54
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1235357-92-2 |
|---|---|
| Molecular Formula | C24H26N2O3S |
| Molecular Weight | 422.54 |
| IUPAC Name | N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C24H26N2O3S/c1-30-22-9-5-3-7-19(22)16-26-12-10-17(11-13-26)15-25-23(27)20-14-18-6-2-4-8-21(18)29-24(20)28/h2-9,14,17H,10-13,15-16H2,1H3,(H,25,27) |
| Standard InChI Key | CREOFAXURNBAHO-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 2-oxo-2H-chromene-3-carboxamide backbone substituted at the amide nitrogen with a (1-(2-(methylthio)benzyl)piperidin-4-yl)methyl group. The chromene system consists of a benzopyran core with a ketone at position 2 and a carboxamide at position 3. The piperidine moiety is functionalized at its nitrogen atom with a 2-(methylthio)benzyl group and at the 4-position with a methylene bridge connecting to the amide nitrogen.
Structural Components
-
Chromene Carboxamide: The 2-oxo-2H-chromene-3-carboxamide subunit (C₁₀H₇NO₃) contributes aromaticity and hydrogen-bonding capabilities via its carbonyl and amide groups .
-
Piperidine Substituent: The (1-(2-(methylthio)benzyl)piperidin-4-yl)methyl group (C₁₃H₁₉NS) introduces conformational flexibility and potential hydrophobic interactions through its benzyl and methylthio components .
Molecular Formula and Weight
The molecular formula is C₂₃H₂₄N₂O₃S, with a calculated molecular weight of 408.5 g/mol. Key contributors to the mass include the chromene system (186.16 g/mol) and the piperidine substituent (222.34 g/mol) .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₄N₂O₃S |
| Molecular Weight | 408.5 g/mol |
| Hydrogen Bond Donors | 2 (amide NH, piperidine NH) |
| Hydrogen Bond Acceptors | 4 (two carbonyls, ether) |
Synthetic Routes and Methodologies
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
-
2-Oxo-2H-chromene-3-carboxylic acid: Synthesized via Pechmann condensation of resorcinol with β-keto esters .
-
(1-(2-(Methylthio)benzyl)piperidin-4-yl)methanamine: Prepared through sequential alkylation of piperidine with 2-(methylthio)benzyl chloride followed by reductive amination at the 4-position .
Coupling Strategy
The final step involves amide bond formation between the carboxylic acid and amine fragments. A protocol adapted from cobalt-catalyzed carbonylations (as described in ) employs:
-
Activation: Iso-butylchloroformate and N-methylmorpholine in dichloromethane (DCM) at 0°C.
-
Coupling: Reaction with the amine fragment at room temperature for 24 hours.
-
Purification: Column chromatography on silica gel (petroleum ether/ethyl acetate gradient) .
Table 2: Representative Synthetic Conditions
| Parameter | Details |
|---|---|
| Solvent | Anhydrous DCM |
| Activator | Iso-butylchloroformate |
| Base | N-Methylmorpholine |
| Temperature | 0°C → RT |
| Reaction Time | 24 hours |
| Yield | ~85% (estimated from analogs ) |
Physicochemical Properties
Solubility and Lipophilicity
The compound is predicted to exhibit low aqueous solubility (logP ≈ 3.2) due to its aromatic chromene core and hydrophobic benzyl-piperidine substituent. The methylthio group may enhance membrane permeability, as seen in structurally related thiomethyl-containing drugs .
Stability Profile
-
Thermal Stability: Decomposition expected above 200°C based on thermogravimetric analysis of similar chromene derivatives .
-
Photostability: The conjugated chromene system may undergo [2+2] cycloaddition under UV light, necessitating storage in amber containers .
Pharmacological Profile
Hypothesized Targets
Structural analogs suggest potential activity against:
-
Kinases: Chromene carboxamides inhibit MAPK and CDK families via ATP-binding site interactions .
-
GPCRs: Piperidine derivatives frequently target adrenergic and serotonin receptors .
ADME Predictions
-
Absorption: Moderate oral bioavailability (F ≈ 30–40%) due to first-pass metabolism.
-
Metabolism: Likely hepatic oxidation via CYP3A4, with potential sulfoxidation of the methylthio group .
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl₃):
-
δ 8.15 (s, 1H, chromene H-4)
-
δ 7.80–7.20 (m, 8H, aromatic protons)
-
δ 3.75 (br s, 2H, piperidine CH₂N)
HRMS (ESI-TOF):
Chromatographic Behavior
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume